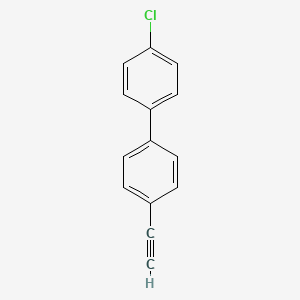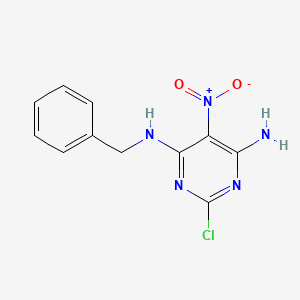
N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine” (BNPD) belongs to the class of organic compounds known as nitroaromatic compounds, which are characterized by the presence of a nitro functional group (-NO2) attached to an aromatic ring1. It has a molecular formula of C11H10ClN5O2 and a molecular weight of 279.6812.
Synthesis Analysis
BNPD can be synthesized through several methods. The most common method is the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with benzyl chloride under alkaline conditions1.Molecular Structure Analysis
The molecular structure of BNPD is characterized by the presence of a nitro functional group (-NO2) attached to an aromatic ring1. The InChI key for BNPD is IWTGRKNTAFWZOH-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The chemical reactions involving BNPD are not explicitly mentioned in the search results. However, it’s known that BNPD can react with benzyl chloride under alkaline conditions to yield BNPD as the major product1.Physical And Chemical Properties Analysis
BNPD is a yellow crystalline solid. Its melting point is in the range of 156-161℃, and its boiling point is 460℃. Its solubility in water is limited but it is readily soluble in most organic solvents1.科学的研究の応用
Synthesis of Tetrahydropteridine C6-stereoisomers
Chiral N1-protected vicinal diamines, derived from amino acids, were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, leading to the stereospecific synthesis of 6(R)- and 6(S)-propyltetrahydropterin with high enantiomeric purity. This synthesis process demonstrates the compound's utility in creating specific stereoisomers for potential applications in drug discovery and development (S. W. Bailey, R. Chandrasekaran, & J. Ayling, 1992).
Antiproliferative Activity
The compound has shown relevance in the synthesis of compounds with antiproliferative activity. Specifically, derivatives synthesized from related pyrimidines have been evaluated for their cell growth inhibition capabilities on various cell lines, highlighting the compound's potential in cancer research and treatment (M. Otmar, M. Masojídková, I. Votruba, & A. Holý, 2004).
Corrosion Inhibition
Novel compounds synthesized from N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine have been evaluated as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where steel's longevity and durability are paramount, such as in oil wells and pipelines (Priyanka Singh & M. Quraishi, 2016).
Synthesis of Polyimides
The compound has been utilized in the synthesis of new organosoluble polyimides based on flexible diamine, demonstrating its versatility in creating materials with potential applications in electronics and aerospace due to their thermal stability and solubility properties (D. Liaw, Been-Yang Liaw, & Chia-Wei Yu, 2001).
NDMA Formation Potential
Research involving nitrogenous micropollutants, including those related to N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine, has shown their potential to form N-nitrosamines, a group of potent carcinogens, during the chloramination process. This study is vital for understanding and mitigating carcinogen formation in drinking water treatment (A. Piazzoli, F. Breider, Caroline Gachet Aquillon, M. Antonelli, & U. von Gunten, 2018).
Safety And Hazards
The safety and hazards of BNPD are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
将来の方向性
The future directions for BNPD research are not explicitly mentioned in the search results. However, it’s known that BNPD has gained significance in various fields of research and industry, such as medicinal chemistry, material science, and agriculture1. Further research could explore these areas in more detail.
Please note that this information is based on available data and further research may provide additional insights. Always refer to appropriate safety data sheets and consult with a knowledgeable professional for handling and experimentation guidelines.
特性
IUPAC Name |
4-N-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-11-15-9(13)8(17(18)19)10(16-11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGRKNTAFWZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

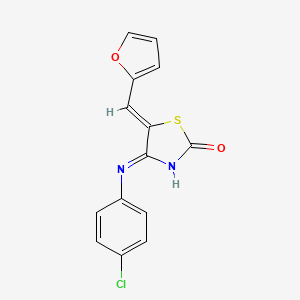
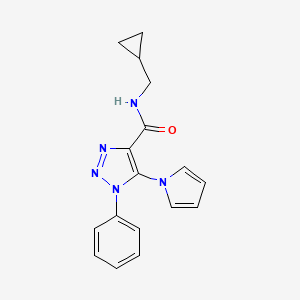
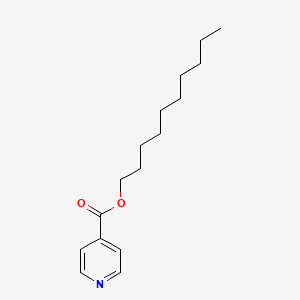
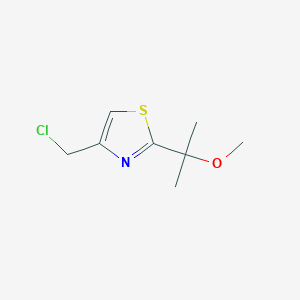
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)
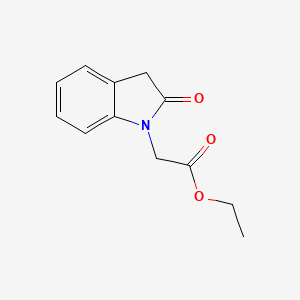
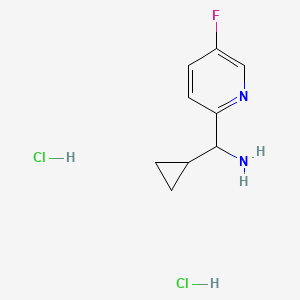
![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)
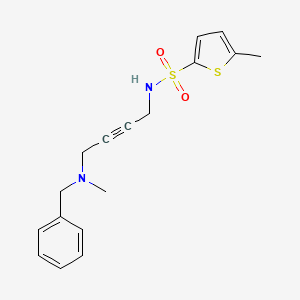
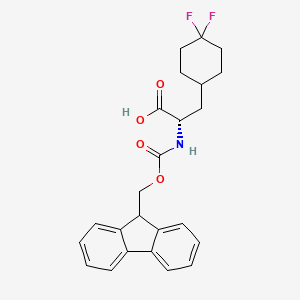
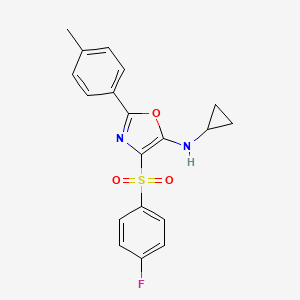
![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)
![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)
